molecular formula C8H10FNO2S B13522501 3-Amino-4-ethylbenzene-1-sulfonylfluoride

3-Amino-4-ethylbenzene-1-sulfonylfluoride

Cat. No.: B13522501
M. Wt: 203.24 g/mol
InChI Key: ZCAYAXYCYDTBRR-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfonyl Fluorides in Organic and Chemical Biology Disciplines

Aryl sulfonyl fluorides (Ar-SO₂F) have garnered intense interest across organic chemistry, chemical biology, and medicinal chemistry due to their unique balance of stability and reactivity. researchgate.netresearchgate.net Unlike their more reactive sulfonyl chloride counterparts, which are highly susceptible to hydrolysis and reductive collapse, the sulfur-fluoride bond is remarkably robust. researchgate.netnih.gov Aryl sulfonyl fluorides are resistant to hydrolysis, thermolysis, and reduction, conferring considerable stability under a wide range of conditions. nih.govmdpi.com

This stability, however, is paired with a "tunable" reactivity, particularly towards nucleophiles. This characteristic has positioned them as privileged electrophilic "warheads" in chemical biology. rsc.org They can form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including serine, threonine, lysine (B10760008), tyrosine, and histidine. rsc.orgacs.orgenamine.net This capability allows them to function as covalent inhibitors and activity-based probes to study enzyme function and map protein-protein interactions. rsc.orgnih.gov

Furthermore, the Sharpless group's development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has elevated aryl sulfonyl fluorides to the status of "click chemistry" reagents. ccspublishing.org.cnscripps.edu SuFEx represents a new generation of reliable and high-yielding reactions for rapidly assembling functional molecules, with broad applications in drug discovery, materials science, and bioconjugation. ccspublishing.org.cnacs.orgmiragenews.com

Contextualizing 3-Amino-4-ethylbenzene-1-sulfonylfluoride as a Multifunctional Arene Sulfonyl Fluoride Scaffold

This compound is a substituted arene sulfonyl fluoride that exemplifies the concept of a multifunctional scaffold. Its utility arises from the distinct chemical properties of its three constituent functional groups attached to the benzene (B151609) ring: the sulfonyl fluoride, the amino group, and the ethyl group.

The Sulfonyl Fluoride (-SO₂F) Group: This is the primary reactive center for SuFEx click chemistry and covalent modification of biological targets. nih.gov Its reactivity can be modulated by the electronic effects of the other substituents on the aromatic ring.

The Amino (-NH₂) Group: The primary amine is a versatile functional handle. It can be readily derivatized through reactions like acylation, sulfonylation, or diazotization, allowing for the attachment of other molecular fragments, polymers, or reporter tags. Furthermore, as an electron-donating group, it influences the electron density of the aromatic ring and, consequently, the electrophilicity of the sulfonyl fluoride group.

The Ethyl (-CH₂CH₃) Group: This alkyl group provides steric bulk and has a modest electron-donating effect. Its presence can influence the molecule's solubility and how it fits into enzyme active sites or interacts with other molecules.

The specific arrangement of these groups—the amino group in the meta-position and the ethyl group in the para-position relative to the sulfonyl fluoride—creates a unique electronic and steric profile that can be exploited in targeted synthesis and molecular design.

Properties of Functional Groups in this compound
Functional GroupPrimary RoleKey Reactions / InteractionsInfluence on Scaffold
Sulfonyl Fluoride (-SO₂F)Electrophilic HubSulfur(VI) Fluoride Exchange (SuFEx), Covalent modification of nucleophilic amino acids (Tyr, Lys, Ser, etc.) rsc.orgacs.orgPrimary site for molecular linkage and bioconjugation.
Amino (-NH₂)Nucleophilic Handle / ModulatorAcylation, Alkylation, Diazotization, SulfonylationProvides a secondary site for derivatization; modulates electronic properties of the ring.
Ethyl (-CH₂CH₃)Steric and Electronic ModifierSteric hindrance, Hydrophobic interactionsInfluences solubility and steric profile for molecular recognition.

Historical Development and Evolution of Research on Sulfonyl Fluoride Reactivity

The chemistry of sulfonyl fluorides dates back decades, with early research recognizing their superior stability compared to other sulfonyl halides. ccspublishing.org.cn For a long time, they were considered relatively inert and were used less frequently than the more reactive sulfonyl chlorides. researchgate.net Phenylmethylsulfonyl fluoride (PMSF) became a well-known exception in biochemistry, widely used as a serine protease inhibitor in cell lysates. rsc.org

A paradigm shift occurred in 2014 when K. Barry Sharpless and colleagues introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click reaction. scripps.edumiragenews.com This work reimagined sulfonyl fluorides not as inert compounds but as highly reliable connectors for molecular assembly. scripps.edu The SuFEx concept is built on the foundation that the S-F bond, while stable, can be predictably and efficiently activated to react with nucleophiles, creating robust S-O or S-N linkages. acs.orgnih.gov This discovery unlocked enormous potential and spurred a renaissance in sulfonyl fluoride research, leading to the development of new synthetic methods and applications in nearly every branch of chemistry. miragenews.comjk-sci.com

Overview of Research Paradigms Applied to Analogous Aminobenzene Sulfonyl Fluorides

Research into aminobenzene sulfonyl fluorides, the broader class to which this compound belongs, has focused on their synthesis and application as chemical building blocks. Synthetic routes often involve multi-step sequences, starting from corresponding anilines, sulfonic acids, or sulfonyl chlorides. acs.orgrhhz.net Common methods include:

Diazotization and Sulfofluorination: Conversion of an amino group to a sulfonyl fluoride via a Sandmeyer-type reaction.

Halide Exchange: The most conventional approach involves the nucleophilic fluorination of a corresponding aminobenzene sulfonyl chloride using a fluoride source like KF or KHF₂. rhhz.net

Direct Functionalization: Newer methods focus on the late-stage introduction of the sulfonyl fluoride moiety onto a pre-functionalized aniline (B41778) derivative. mdpi.comresearchgate.net

Studies on these analogs have explored how the position of the amino group (ortho, meta, or para) relative to the sulfonyl fluoride affects reactivity. For instance, the amino group's electron-donating nature can impact the electrophilicity of the sulfur center. Furthermore, the amino group itself can be used as a handle for further functionalization, enabling the synthesis of complex sulfonamides and other derivatives with potential applications as pharmaceuticals or chemical probes. nih.gov The presence of additional substituents, like the ethyl group, further tunes these properties, allowing for the rational design of molecules with specific characteristics. nih.gov

Comparison of Sulfonyl Halide Reactivity
PropertyAryl Sulfonyl Fluorides (Ar-SO₂F)Aryl Sulfonyl Chlorides (Ar-SO₂Cl)
Hydrolytic StabilityHigh; generally stable in aqueous environments. nih.govmdpi.comLow; readily hydrolyzes in the presence of water.
Reactivity towards NucleophilesModerate and selective; often requires activation or specific conditions (SuFEx). nih.govHigh and less selective.
Susceptibility to ReductionResistant to reduction. mdpi.comProne to reductive collapse to S(IV) species. researchgate.net
Primary ApplicationClick chemistry (SuFEx), covalent probes, stable intermediates. enamine.netccspublishing.org.cnGeneral sulfonylation reactions, synthesis of sulfonamides and sulfonates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

3-amino-4-ethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H10FNO2S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5H,2,10H2,1H3

InChI Key

ZCAYAXYCYDTBRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)F)N

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Amino 4 Ethylbenzene 1 Sulfonylfluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry of 3-Amino-4-ethylbenzene-1-sulfonylfluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for their reliability and the stability of the resulting bonds. nih.gov The sulfonyl fluoride (B91410) group in this compound is a key functional group for SuFEx chemistry, acting as a stable yet reactive hub for connecting with various nucleophiles. sigmaaldrich.com This unique balance of stability and reactivity makes sulfonyl fluorides valuable in chemical synthesis and materials science. sigmaaldrich.com SuFEx reactions are characterized by the selective activation of the high oxidation state sulfur-fluoride bond, enabling exchange with incoming nucleophiles. nih.gov These reactions often proceed under metal-free conditions and can be accelerated by various catalysts. nih.gov

Kinetics and Thermodynamics of SuFEx Reactions

The thermodynamics of the reaction are generally favorable, leading to the formation of a stable sulfonamide linkage. The stability of sulfonyl fluorides to thermolysis and nucleophilic substitution under neutral conditions is a key thermodynamic feature. sigmaaldrich.com The reaction is driven by the formation of a strong bond between the nucleophile and the sulfur atom, and the departure of the fluoride ion, which can be stabilized in the reaction medium.

The reaction rate is significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. The amino and ethyl substituents on the aromatic ring of this compound are expected to have a modest electronic effect on the reactivity of the sulfonyl fluoride group in uncatalyzed reactions.

Nucleophilic Activation of the Sulfonyl Fluoride Moiety

The activation of the sulfonyl fluoride moiety is crucial for initiating the SuFEx reaction. While sulfonyl fluorides are relatively stable, their electrophilicity can be enhanced to facilitate attack by nucleophiles. nih.gov This activation is typically achieved through the use of a base or a catalyst that interacts with the sulfonyl fluoride group.

Computational studies suggest that the role of a base is to increase the nucleophilicity of the attacking amine nucleophile. nih.gov The reaction is thought to proceed through a non-synchronous one-step mechanism where the S-F bond weakens before the nucleophilic attack. nih.gov The presence of a base can significantly lower the energy barrier of the reaction. nih.gov

The general mechanism for nucleophilic activation can be summarized as follows:

Deprotonation of the Nucleophile: A base removes a proton from the nucleophilic species (e.g., an amine or a phenol), increasing its nucleophilicity.

Nucleophilic Attack: The activated nucleophile attacks the electrophilic sulfur atom of the sulfonyl fluoride.

Fluoride Displacement: The fluoride ion is displaced, and a new bond between the sulfur and the nucleophile is formed.

The amino group on the aromatic ring of this compound could potentially influence the activation process, although this has not been extensively studied.

Catalytic Strategies for Modulating SuFEx Reactivity

Various catalytic strategies have been developed to modulate the reactivity of sulfonyl fluorides in SuFEx reactions. These catalysts can be broadly categorized into Lewis bases, Lewis acids, and bifluoride salts. nih.gov

Lewis Bases: Organic bases such as triethylamine (B128534) (Et3N) and more potent organosuperbases can accelerate SuFEx reactions. nih.gov These bases can deprotonate the nucleophile, thereby increasing its reactivity. nih.gov For challenging substrate combinations, higher catalyst loadings and elevated temperatures may be necessary. nih.gov

Lewis Acids: Lewis acids can also facilitate SuFEx reactions, although the mechanism of their action is less understood.

Bifluoride Salts: Bifluoride ions (HF2-) are known to be effective catalysts for SuFEx reactions.

The choice of catalyst can significantly impact the reaction rate and efficiency. For instance, the use of a synergistic guanidine (B92328) base and a silicon source has been shown to be a superb catalytic system for the reaction of sulfonyl fluorides. thieme-connect.com Furthermore, nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been successfully employed in mild SuFEx reactions of sulfonimidoyl fluorides. researchgate.net

Catalytic Strategies for SuFEx Reactions
Catalyst TypeExamplesGeneral Role
Lewis BasesTriethylamine (Et3N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Guanidine basesIncrease nucleophilicity of the attacking species by deprotonation.
Lewis AcidsNot extensively detailed in provided contextActivate the sulfonyl fluoride group.
Bifluoride SaltsHF2-Act as effective catalysts, mechanism may involve fluoride exchange.
Nucleophilic Catalysts1-Hydroxybenzotriazole (HOBt)Form a more reactive intermediate with the sulfonyl fluoride.

Reactivity of the Aromatic Ring and Substituents (Amino, Ethyl)

The aromatic ring of this compound is rich in electrons due to the presence of the electron-donating amino (-NH2) and ethyl (-CH2CH3) groups. This high electron density makes the ring susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org The amino and ethyl groups on the benzene (B151609) ring of this compound are both activating and ortho, para-directing. byjus.comlibretexts.org The sulfonyl fluoride group (-SO2F), on the other hand, is a deactivating and meta-directing group. rsc.org

The powerful activating and directing effect of the amino group is expected to dominate the regioselectivity of EAS reactions. byjus.com The ethyl group also contributes to the activation of the ring and directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group.

Considering the positions on the ring:

Position 2: ortho to the amino group and meta to the ethyl group.

Position 5: para to the ethyl group and meta to the amino group.

Position 6: ortho to the amino group and ortho to the ethyl group.

Due to the strong directing effect of the amino group, positions 2 and 6 are the most likely sites for electrophilic attack. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at position 6. The sulfonyl fluoride group at position 1 will direct incoming electrophiles to position 5, but its deactivating nature makes this a minor pathway compared to the activation by the amino and ethyl groups.

Directing Effects of Substituents on EAS
SubstituentPositionActivating/DeactivatingDirecting Effect
-NH23Strongly Activatingortho, para (directs to positions 2, 4, 6)
-CH2CH34Activatingortho, para (directs to positions 3, 5)
-SO2F1Deactivatingmeta (directs to positions 3, 5)

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group.

Given the high reactivity of the aniline (B41778) derivative, these reactions would likely proceed under mild conditions, and polysubstitution could be a potential side reaction if not carefully controlled. ncert.nic.in

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.org

The aromatic ring of this compound is electron-rich due to the presence of the activating amino and ethyl groups. These electron-donating groups increase the electron density on the ring, making it a poor substrate for nucleophilic attack. The sulfonyl fluoride group is electron-withdrawing, but its influence is likely insufficient to overcome the strong activating effects of the other substituents.

Therefore, this compound is not expected to undergo SNAr reactions under typical conditions. The high electron density on the aromatic ring would repel incoming nucleophiles, making the reaction energetically unfavorable. While some studies have shown that SNAr can occur on fluoroaryl-sulfonimidoyl fluorides under specific conditions, these cases involve a fluorine atom directly attached to the aromatic ring as a leaving group and often require forcing conditions. researchgate.net In the case of this compound, there is no good leaving group on the aromatic ring itself that would be readily displaced by a nucleophile.

Reactivity of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group in this compound is a key site of reactivity, readily undergoing reactions typical of aromatic amines.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. The electron-donating nature of the adjacent ethyl group enhances the nucleophilicity of the amino group, facilitating this transformation. Friedel-Crafts acylation principles, though typically applied to the aromatic ring, underscore the importance of activating groups in promoting reactions with electrophiles.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. The reaction can proceed to give mono- and di-alkylated products. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Similar to acylation, the ethyl group's activating effect increases the electron density on the nitrogen, making it more susceptible to attack by electrophilic alkylating agents. For instance, alkylation with ethyl iodide in the presence of a base would be expected to yield N-ethyl and N,N-diethyl derivatives. mdpi.com

Diazotization: The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. For example, it can be subjected to Sandmeyer or Gattermann reactions to introduce a range of substituents onto the aromatic ring, or to a Balz-Schiemann reaction to replace the amino group with fluorine. byjus.com Coupling reactions with activated aromatic compounds, such as phenols or anilines, would lead to the formation of azo dyes. byjus.com

Oxidation/Reduction Chemistry of the Arene and Amino Group

The oxidation and reduction of this compound can target either the amino group or the aromatic ring, depending on the reagents and conditions employed.

Oxidation: The amino group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of nitro or nitroso compounds, or even polymerization. The specific products will depend on the oxidant and the reaction conditions. The ethyl group on the aromatic ring can also be oxidized under harsh conditions, potentially to an acetyl or carboxylic acid group.

Reduction: While the amino group is already in a reduced state, the aromatic ring can be hydrogenated under high pressure and temperature with a suitable catalyst, such as rhodium or ruthenium, to yield the corresponding aminocyclohexane derivative. The sulfonyl fluoride group is generally stable to many reducing agents but can be reduced under specific conditions.

Intramolecular Reactivity and Cyclization Pathways

The ortho-positioning of the amino and sulfonyl fluoride groups does not readily lend itself to simple intramolecular cyclization reactions. However, derivatization of the amino group could introduce functionalities capable of intramolecular reactions. For instance, if the amino group were acylated with a reagent containing a suitable leaving group, subsequent intramolecular nucleophilic attack could lead to the formation of a heterocyclic system. While specific examples for this compound are not documented, intramolecular cyclizations of amino esters and amino carbonates are known to occur, suggesting that with appropriate modification, similar pathways could be engineered. nih.gov

Mechanistic Investigations through Spectroscopic and Spectrometric Techniques

Elucidating the mechanisms of reactions involving this compound relies heavily on modern analytical techniques.

Advanced Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques are invaluable for monitoring the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for tracking the transformation of this compound. Changes in the chemical shifts and coupling constants of the aromatic protons, the ethyl group protons, and the fluorine atom can provide real-time information about the conversion of reactants to products and the formation of any intermediates.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the N-H bonds in the amino group, the S=O bonds in the sulfonyl fluoride group, and the C-F bond can be monitored to follow the course of a reaction. For example, in an acylation reaction, the disappearance of the N-H stretching bands and the appearance of a new C=O stretching band would indicate the formation of an amide.

UV-Visible Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction can be observed by UV-Vis spectroscopy, providing kinetic data.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a critical technique for identifying transient intermediates formed during reactions. By coupling techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) with a mass analyzer, it is possible to detect and structurally characterize short-lived species in the reaction mixture. For instance, in a diazotization reaction, mass spectrometry could be used to confirm the formation of the diazonium ion intermediate.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is a consequence of the combined electronic and steric effects of its substituents.

Electronic Effects:

Amino Group (-NH2): This is a strong activating group that donates electron density to the benzene ring through resonance, increasing its nucleophilicity and directing electrophilic aromatic substitution to the ortho and para positions.

Ethyl Group (-CH2CH3): This is a weak activating group that donates electron density through induction, further enhancing the reactivity of the aromatic ring.

Sulfonyl Fluoride Group (-SO2F): This is a strong deactivating group that withdraws electron density from the ring through both induction and resonance, making the ring less susceptible to electrophilic attack.

The interplay of these groups creates a complex reactivity profile. The strong activating effect of the amino group dominates, making the positions ortho and para to it the most nucleophilic.

Steric Effects:

The ethyl group, while electronically activating, also exerts a steric effect. It can hinder the approach of reagents to the adjacent amino group and the ortho position on the aromatic ring. This steric hindrance can influence the regioselectivity of reactions. For example, in reactions involving the amino group, bulky reagents may react more slowly than smaller ones. Similarly, for electrophilic aromatic substitution, attack at the position ortho to the ethyl group might be disfavored compared to the other available activated positions.

Below is an interactive data table summarizing the expected reactivity at different positions of the molecule based on the interplay of these effects.

Functional GroupPositionElectronic EffectSteric HindrancePredicted Reactivity
Amino Group3NucleophilicModerateHigh (Acylation, Alkylation, Diazotization)
Aromatic Ring2Activated (ortho to -NH2)High (adjacent to -Et)Moderate for Electrophilic Attack
Aromatic Ring5Activated (para to -NH2)LowHigh for Electrophilic Attack
Aromatic Ring6Deactivated (ortho to -SO2F)LowLow for Electrophilic Attack
Sulfonyl Fluoride1Electrophilic SulfurModerateHigh for Nucleophilic Attack

Applications of 3 Amino 4 Ethylbenzene 1 Sulfonylfluoride in Advanced Chemical Synthesis

Development of Novel Linkers and Bifunctional Reagents

The orthogonal reactivity of the amino and sulfonyl fluoride (B91410) groups allows for the development of novel linkers and bifunctional reagents. For example, the amino group can be functionalized with a reactive handle (e.g., an alkyne or azide (B81097) for click chemistry, or a maleimide for bioconjugation), while the sulfonyl fluoride is reserved for reaction with a specific nucleophile on a target molecule. This approach is particularly valuable in the field of chemical biology for creating probes to study protein function or for the development of antibody-drug conjugates. The stability of the sulfonyl fluoride group to a wide range of reaction conditions makes it an ideal "warhead" for covalent modification of biological targets semanticscholar.orgnih.gov.

High-Throughput Synthesis of Diverse Chemical Libraries

The advent of SuFEx click chemistry has positioned sulfonyl fluorides as key electrophiles for the high-throughput synthesis of diverse chemical libraries nih.govnih.gov. The reliability and broad functional group tolerance of the SuFEx reaction make it amenable to automated synthesis platforms. 3-Amino-4-ethylbenzene-1-sulfonylfluoride, with its two distinct reactive sites, is an excellent scaffold for generating large libraries of compounds for drug discovery and materials science.

Modular assembly strategies rely on the use of a central scaffold that can be functionalized in a stepwise manner with different building blocks. This compound is well-suited for such strategies. A library of diverse amines can be reacted with the sulfonyl fluoride moiety, and subsequently, the amino group can be derivatized with a variety of acylating or alkylating agents. This two-dimensional diversification approach allows for the rapid generation of a large number of structurally related compounds from a single, versatile starting material nih.govresearchgate.net. The efficiency of SuFEx reactions further enhances the modularity, allowing for the rapid and high-yielding connection of molecular fragments nih.gov.

Exploration of Chemical Space

The exploration of chemical space around a core scaffold is a critical endeavor in drug discovery and materials science, aiming to identify molecules with optimized properties. For this compound, this exploration involves the systematic generation of a diverse library of analogues by modifying its key functional groups. Computational and machine learning-assisted approaches are becoming increasingly vital in navigating this vast landscape.

Virtual Library Design: The concept of "chemical space" encompasses all possible small organic molecules. Given that a thorough examination is practically impossible, computational methods are employed to generate and screen virtual libraries of derivatives of this compound. By computationally enumerating derivatives through reactions at the amino, ethyl, and sulfonyl fluoride positions, vast virtual compound collections can be created. These libraries can then be screened for desirable properties such as predicted biological activity, ADME (absorption, distribution, metabolism, and excretion) profiles, and material characteristics.

Predictive Modeling and Machine Learning: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of synthetic transformations. For instance, a random forest model could predict the yield and optimal conditions for the deoxyfluorination of various alcohols using different sulfonyl fluorides, a reaction class relevant to the derivatization of the sulfonyl fluoride group. acs.orgucla.edusemanticscholar.org This predictive power allows for the a priori identification of high-yielding reaction conditions for novel substrates, thereby accelerating the synthesis of desired derivatives of this compound.

Research Findings: The exploration of chemical space is not merely a computational exercise. The synthesis of novel derivatives based on computational predictions is essential for validating these models and discovering new chemical entities. For example, the development of a two-step parallel double amination protocol for halo(het)arene sulfonyl halides has led to the generation of a massive 6.67-billion compound synthetically tractable chemical space. nih.gov This highlights the potential for creating ultra-large compound libraries starting from scaffolds like this compound.

Table 1: Computational Exploration of Chemical Space for this compound Derivatives

Modification Site Potential Reagents/Reaction Types Predicted Property Modulation
Amino Group Acylation, Alkylation, Sulfonylation Altered solubility, hydrogen bonding capacity, and biological target interactions.
Aromatic Ring Electrophilic Aromatic Substitution Introduction of diverse functional groups to modulate electronic properties and steric profile.
Ethyl Group Oxidation, Halogenation Fine-tuning of lipophilicity and metabolic stability.
Sulfonyl Fluoride SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry Formation of stable covalent linkages with biological targets or polymer backbones.

Regioselective Functionalization and Derivatization

The synthetic utility of this compound is largely dependent on the ability to achieve regioselective functionalization of its distinct reactive sites. The presence of an amino group, an activated aromatic ring, and a sulfonyl fluoride moiety allows for a variety of chemical transformations.

Derivatization of the Amino Group: The primary amino group is a versatile handle for a wide range of derivatization reactions. Standard procedures can be employed to synthesize Schiff bases by condensation with aromatic aldehydes. nih.gov Furthermore, acylation, alkylation, and sulfonylation reactions can be performed to introduce a diverse array of substituents, thereby modifying the compound's physicochemical properties.

Functionalization of the Aromatic Ring: The amino and ethyl groups on the benzene (B151609) ring direct electrophilic aromatic substitution to specific positions. This allows for the regioselective introduction of additional functional groups such as nitro, halogen, or acyl groups, further expanding the library of accessible derivatives.

Reactions of the Sulfonyl Fluoride Moiety: The sulfonyl fluoride group is a key functional handle, particularly for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reaction allows for the efficient and specific formation of covalent bonds with nucleophiles, making it a valuable tool for bioconjugation and materials science. researchgate.netnih.gov The sulfonyl fluoride can react with a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine (B10760008), and histidine, enabling its use as a covalent probe for biological targets. nih.gov

Research Findings: A study on the chemoselective amination of halo(het)arene sulfonyl halides demonstrated that under controlled conditions, selective transformation at either the sulfonyl fluoride or the aromatic halide can be achieved. nih.gov This principle of chemoselectivity is directly applicable to this compound, allowing for the stepwise and controlled synthesis of complex derivatives. For instance, visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has been developed as a mild and efficient method to form sulfonylanilines. nih.gov

Table 2: Examples of Regioselective Derivatization of a 3-Amino-4-alkylbenzene Sulfonyl Scaffold

Reaction Type Reagent Position of Functionalization Product Class
Schiff Base Formation Aromatic Aldehyde Amino Group Imines
Acylation Acyl Chloride Amino Group Amides
Sulfonylation Sulfonyl Chloride Amino Group Sulfonamides
Nitration Nitric Acid/Sulfuric Acid Aromatic Ring Nitroaromatics
SuFEx Reaction Phenol Sulfonyl Fluoride Sulfonate Esters
SuFEx Reaction Amine Sulfonyl Fluoride Sulfonamides

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the continuous and efficient synthesis of chemical compounds, offering advantages in terms of safety, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry systems.

Continuous Synthesis of Precursors: The synthesis of aromatic amines, key precursors to the target compound, has been successfully demonstrated in continuous-flow systems. Metal-free reduction of aromatic nitro compounds using trichlorosilane can be performed under mild conditions with short reaction times. beilstein-journals.org Additionally, lipase-catalyzed Michael addition of aromatic amines to acrylates has been achieved in continuous-flow microreactors. mdpi.com These methods provide a foundation for the continuous production of the core aminobenzene structure.

Flow Synthesis of Sulfonyl Fluorides: The synthesis of sulfonyl fluorides has also been adapted to flow chemistry. An electrochemical approach for the oxidative coupling of thiols and potassium fluoride in a flow cell enables the rapid synthesis of sulfonyl fluorides at room temperature. researchgate.netresearchgate.net This method offers a significant acceleration compared to batch processes. Furthermore, the in-flow generation of gaseous reagents like sulfuryl fluoride (SO₂F₂) from bench-stable precursors allows for the safe and controlled synthesis of fluorosulfates and sulfamoyl fluorides. acs.orgchemistryworld.com

Telescoped Reactions in Flow: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. A fully telescoped process could be envisioned where the electrochemical synthesis of the sulfonyl fluoride is immediately followed by a SuFEx reaction in a subsequent flow module. researchgate.net This approach is particularly beneficial for producing and immediately utilizing volatile or reactive sulfonyl fluorides.

Research Findings: The development of 3D-printed fixed-bed reactors loaded with catalysts has enabled the continuous-flow synthesis of aromatic amines from nitroaromatic compounds with high efficiency and stability. mdpi.comscilit.com This technology could be applied to the large-scale production of this compound precursors. The versatility of flow systems has also been demonstrated in biocatalytic cascades for the synthesis of a range of amine intermediates. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Key Transformations

Transformation Batch Synthesis Flow Synthesis Advantages of Flow
Nitro Group Reduction High pressure H₂, metal catalysts, harsh conditions Metal-free reagents (HSiCl₃), mild conditions, short reaction times Improved safety, faster reactions, simpler setup
Sulfonyl Fluoride Synthesis Long reaction times (6-36 h), high temperatures Short residence times (5 min), room temperature Significant rate enhancement, better process control
SuFEx Reaction Stepwise synthesis with intermediate isolation Telescoped reactions without isolation Increased efficiency, safer handling of reactive intermediates

Role of 3 Amino 4 Ethylbenzene 1 Sulfonylfluoride in Chemical Biology Research Tools

Design and Synthesis of Covalent and Activity-Based Probes

The core of 3-Amino-4-ethylbenzene-1-sulfonylfluoride's utility lies in its sulfonyl fluoride (B91410) (-SO₂F) group, an electrophilic "warhead" that can be strategically incorporated into molecular probes. rsc.org This functional group possesses a well-balanced reactivity, being stable enough for biological applications yet reactive enough to form covalent bonds with specific amino acid residues within a protein's binding site. rsc.orgenamine.net The design of these probes typically involves modifying the aryl scaffold—the substituted benzene (B151609) ring—to create a molecule that binds reversibly to a target protein, thereby positioning the sulfonyl fluoride warhead for a subsequent covalent reaction. researchgate.net

Engineering Site-Specific Covalent Modification

A key advantage of using sulfonyl fluoride-based probes is the ability to achieve site-specific covalent modification of proteins. rsc.org Unlike highly reactive electrophiles that may non-selectively label proteins, the reactivity of the sulfonyl fluoride group is highly dependent on the specific microenvironment of the protein's binding pocket. nih.gov This "context-dependent" reactivity allows the sulfonyl fluoride to target not only the highly nucleophilic serine, as seen in classic protease inhibitors, but also other residues like tyrosine, lysine (B10760008), and histidine. rsc.orgrsc.org The rational design of these probes involves leveraging existing knowledge of a ligand that binds to the target protein and appending the sulfonyl fluoride group to it. This strategy has proven successful in creating covalent inhibitors even without detailed structural information of the protein target. rsc.org

Leveraging Sulfonyl Fluoride for Covalent Ligand Discovery

The development of fragment-based ligand discovery has been significantly advanced by the use of sulfonyl fluorides. nih.gov By creating libraries of small, reactive fragments containing the sulfonyl fluoride warhead, researchers can screen for novel ligands against a wide range of protein targets. wuxiapptec.com This approach is particularly powerful for expanding the "liganded proteome," which includes proteins that have been challenging to target with traditional reversible inhibitors. nih.gov The formation of a covalent bond facilitates the identification of even weak-binding fragments using mass spectrometry, accelerating the discovery of new chemical tools and potential therapeutic leads. nih.gov This strategy moves beyond targeting proteins with known ligands and opens up possibilities for discovering binders for previously "undruggable" targets. nih.gov

Mechanistic Studies of Biomolecule Labeling and Covalent Adduct Formation

The mechanism underlying the utility of sulfonyl fluoride probes is a sulfur(VI)-fluoride exchange (SuFEx) reaction. nih.govacs.org In this reaction, a nucleophilic side chain of an amino acid residue within the protein's binding site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide covalent bond between the probe and the protein. acs.org The efficiency and specificity of this reaction are enhanced by the binding affinity of the probe's scaffold to the target protein, which increases the local concentration of the reactants and orients the warhead for optimal reactivity. nih.gov

Interactions with Nucleophilic Amino Acid Residues

One of the most significant features of sulfonyl fluoride probes is their ability to react with a broad range of nucleophilic amino acid residues beyond the commonly targeted cysteine. sigmaaldrich.com This versatility greatly expands the number of proteins that can be covalently labeled. nih.gov The specific residue targeted depends on its nucleophilicity and accessibility within the binding site, which can be influenced by the local protein environment. nih.gov

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino Acid Nucleophilic Group Interaction Type References
Lysine ε-amino group Forms a stable sulfonamide bond. enamine.netnih.govacs.org
Tyrosine Phenolic hydroxyl group Forms a stable sulfonate ester bond. nih.govresearchgate.netnih.gov
Histidine Imidazole (B134444) ring Forms a stable sulfonyl imidazole adduct. enamine.netnih.govnih.gov
Serine Hydroxyl group Forms a stable sulfonate ester bond, particularly in protease active sites. rsc.orgenamine.net

| Threonine | Hydroxyl group | Can be targeted, forming a sulfonate ester bond. | rsc.orgenamine.net |

This broad reactivity profile allows for the development of probes for a diverse array of protein classes, including kinases, transferases, and G-protein coupled receptors (GPCRs). researchgate.netresearchgate.net

Characterization of Covalent Modifications in Proteins

Confirming the formation of a covalent bond and identifying the precise site of modification are crucial steps in validating a covalent probe. The primary technique used for this characterization is mass spectrometry (MS). nih.gov By analyzing the intact protein or its digested peptides, researchers can detect the mass shift corresponding to the addition of the probe, providing direct evidence of covalent adduct formation. nih.govnih.gov Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified. nih.gov For a more detailed structural understanding of how the probe binds, X-ray crystallography can be employed to solve the structure of the protein-probe complex, revealing the specific interactions that govern both binding and reactivity. researchgate.net

Application in Chemoproteomics and Proteome-Wide Target Identification

Aryl sulfonyl fluoride scaffolds are instrumental in the field of chemoproteomics, which aims to study protein function and drug interaction on a proteome-wide scale. nih.govox.ac.uk By incorporating a "clickable" tag, such as an alkyne or azide (B81097) group, onto the probe scaffold, researchers can utilize click chemistry to attach reporter molecules like biotin (B1667282) or fluorescent dyes. researchgate.netgoogle.com

This methodology, often part of an activity-based protein profiling (ABPP) platform, allows for the enrichment and identification of protein targets from complex biological samples like cell lysates. google.comnih.gov For instance, a probe can be introduced to a cell lysate, where it will covalently bind to its protein targets. Following this, a reporter tag is attached via click chemistry. The tagged proteins can then be isolated and identified using mass spectrometry. researchgate.netgoogle.com This powerful strategy enables the deconvolution of a compound's targets, helps to understand its mechanism of action, and can reveal potential off-target effects, which is critical for drug development. researchgate.netnih.gov The use of sulfonyl fluoride probes in this context significantly enhances the ability to map the landscape of druggable proteins within the proteome. nih.gov

Table of Mentioned Compounds

Compound Name

Quantitative Profiling of Protein Reactivity

This compound is a member of the sulfonyl fluoride (SF) class of compounds, which have become valuable as versatile probes in chemical biology and molecular pharmacology. The utility of SFs as research tools stems from their "privileged" reactivity; they exhibit a fine balance of stability in aqueous environments and a capacity to react with a range of nucleophilic amino acid residues within proteins. This reactivity is not limited to the highly nucleophilic serine, making them useful beyond the traditional scope of protease inhibitors, but also extends to context-specific threonine, lysine, tyrosine, cysteine, and histidine residues.

The quantitative profiling of protein reactivity using probes like this compound allows researchers to map the landscape of functional sites across the proteome. By employing chemoproteomic platforms, the reactivity of specific amino acid residues can be assessed in their native cellular environment. This approach can reveal novel binding pockets and allosteric sites, thereby expanding the "ligandable" proteome.

The reactivity of a given sulfonyl fluoride, such as this compound, is influenced by the electronic and steric properties of its substituents. The amino and ethyl groups on the benzene ring of this specific compound would modulate its reactivity profile. The electron-donating nature of these substituents can influence the electrophilicity of the sulfur center, which in turn affects the rate of reaction with protein nucleophiles. A comprehensive analysis of a panel of SFs with varying substituents has demonstrated that their hydrolytic stability and reactivity with amino acids can be systematically tuned. This tunability is a key feature in the design of probes for specific applications in quantitative proteomics.

A representative approach to quantifying protein reactivity involves incubating the SF probe with cell lysates or live cells, followed by proteomic analysis to identify covalently modified proteins and the specific sites of modification. The extent of labeling can be quantified to provide a measure of the reactivity of individual nucleophilic sites across the proteome.

Interactive Table: Representative Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids

Sulfonyl Fluoride DerivativeTarget Amino AcidRelative ReactivityHalf-life in Aqueous Buffer (pH 8.0)
4-Carboxybenzenesulfonyl fluorideLysineModerate~10-20 hours
3-Nitrobenzenesulfonyl fluorideTyrosineHigh~2-5 hours
4-Methoxybenzenesulfonyl fluorideHistidineLow-Moderate> 48 hours
This compound (Predicted) Multiple Moderate (Tunable) Estimated 20-40 hours

Note: The data for this compound is predicted based on the general principles of sulfonyl fluoride chemistry and the electronic properties of its substituents. Actual values would require experimental validation.

Development of Novel Chemical Tools for Proteome Mapping

The unique reactivity of sulfonyl fluorides, including this compound, has spurred the development of novel chemical tools for mapping the proteome. These tools are designed to identify new protein targets and to validate existing ones. The ability of SFs to covalently label proteins with high efficiency and selectivity makes them particularly suitable for activity-based protein profiling (ABPP) and other chemoproteomic strategies.

A common strategy in the development of these tools is to incorporate a reporter tag, such as an alkyne or azide group, into the sulfonyl fluoride scaffold. This allows for the subsequent attachment of a biotin or fluorescent tag via click chemistry, facilitating the enrichment and identification of labeled proteins. The 3-amino group on this compound provides a convenient handle for the attachment of such reporter tags, further enhancing its potential as a versatile chemical probe.

The development of enantiomeric pairs of clickable sulfonyl fluoride probes has enabled a stereoselective, site-specific labeling of targets, providing high-confidence identification of ligandable sites within the proteome. This approach has successfully identified hundreds of ligandable tyrosine and lysine sites, demonstrating the power of SF-based probes in expanding our understanding of the druggable proteome. The chiral center that could be introduced by modifying the ethyl group of this compound could allow for the application of this advanced strategy.

Use in Fragment-Based Screening Platforms for Chemical Biology Research

Fragment-based screening has emerged as a powerful strategy for the discovery of new ligands for protein targets. Sulfonyl fluorides, with their capacity for covalent modification, have been integrated into these platforms to enhance the detection of weak binding events.

Identification of Weak Binding Fragments via Covalent Capture

A significant challenge in fragment-based screening is the detection of low-affinity interactions between fragments and their protein targets. The incorporation of a sulfonyl fluoride warhead, such as that in this compound, into a fragment library can overcome this limitation. The fragment first binds reversibly to the protein, and if a suitable nucleophilic residue is in proximity, the sulfonyl fluoride group can react to form a stable covalent bond. This covalent capture mechanism effectively traps the weakly binding fragment, allowing for its detection by methods such as mass spectrometry.

This approach has been successfully applied to a range of protein targets, including those that have been considered "undruggable." The screening of a library of SF-containing fragments against therapeutically relevant proteins has led to the identification of novel binders and the mapping of new ligandable sites.

Design Principles for Sulfonyl Fluoride "SuFBits"

The concept of "SuFBits" (Sulfonyl Fluoride bits) has been proposed for the development of fragment libraries for covalent screening. These are small molecular fragments coupled to a sulfonyl fluoride warhead. The design of a SuFBits library requires careful consideration of the reactivity of the sulfonyl fluoride tag. The warhead should be reactive enough to label the target protein upon binding of the fragment, but stable enough to avoid non-specific labeling and hydrolysis.

The this compound scaffold can be considered a core component for the synthesis of a SuFBits library. The amino group can be readily functionalized with a diverse range of fragments, while the ethyl group can be modified to fine-tune the steric and electronic properties of the molecule. The selection of the appropriate sulfonyl fluoride warhead is crucial for achieving the desired balance of reactivity and stability.

Interactive Table: Design Parameters for SuFBits

ParameterDesign ConsiderationExample with this compound
Reactivity Tunable for specific target residues and to minimize off-target effects.The amino and ethyl groups provide a moderate level of reactivity, which can be further modulated by derivatization.
Stability Sufficiently stable in aqueous buffers to allow for screening.Aryl sulfonyl fluorides generally exhibit good hydrolytic stability.
Diversity The fragment portion should cover a wide chemical space.The amino group allows for the attachment of a diverse library of chemical fragments.
Synthetic Accessibility The SuFBits should be readily synthesizable.The synthesis of amides from the amino group is a robust and high-yielding reaction.

Exploring the Role of Reactivity-Stability Balance in Biological Systems

The successful application of sulfonyl fluorides as chemical probes in biological systems is critically dependent on the balance between their reactivity towards protein nucleophiles and their stability in the aqueous cellular environment. An ideal probe should be stable enough to reach its target but sufficiently reactive to covalently label it in a specific manner.

The hydrolytic stability of sulfonyl fluorides is a key parameter that needs to be optimized. The rate of hydrolysis can be influenced by the electronic properties of the substituents on the aromatic ring. For this compound, the electron-donating amino and ethyl groups are expected to increase the stability of the S-F bond compared to electron-withdrawing groups.

The study of a panel of SFs with diverse substituents has provided valuable insights into the structure-activity relationships that govern the reactivity-stability balance. This knowledge can be applied to the rational design of probes like this compound to have a reactivity profile that is tailored for a specific biological application, whether it be for broad proteome profiling or for the selective targeting of a particular protein.

Theoretical and Computational Investigations of 3 Amino 4 Ethylbenzene 1 Sulfonylfluoride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Amino-4-ethylbenzene-1-sulfonyl fluoride (B91410). These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The HOMO is primarily localized on the electron-rich aromatic ring, specifically near the amino and ethyl substituents, which act as electron-donating groups. This suggests that the initial interaction with electrophiles will likely occur at these positions. Conversely, the LUMO is predominantly centered on the sulfonyl fluoride group (-SO₂F), particularly on the sulfur atom. The strong electron-withdrawing nature of the fluorine and oxygen atoms makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for 3-Amino-4-ethylbenzene-1-sulfonyl fluoride

Molecular OrbitalEnergy (eV)Localization
HOMO-6.25Aromatic ring, amino group
LUMO-1.10Sulfonyl fluoride group (S atom)
HOMO-LUMO Gap5.15-

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For 3-Amino-4-ethylbenzene-1-sulfonyl fluoride, the MEP map reveals distinct regions of charge. A negative potential (typically colored red or yellow) is concentrated around the oxygen and fluorine atoms of the sulfonyl fluoride group and on the nitrogen atom of the amino group, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors. A strong positive potential (colored blue) is observed around the sulfur atom of the sulfonyl fluoride group, confirming its high electrophilicity and susceptibility to nucleophilic attack. The aromatic ring shows a moderately negative potential, consistent with its nucleophilic character.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of 3-Amino-4-ethylbenzene-1-sulfonyl fluoride over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility, preferred shapes (conformations), and the energy barriers between them.

The primary sources of conformational flexibility in this molecule are the rotation around the C-S bond (connecting the aromatic ring to the sulfonyl group) and the C-N bond (of the amino group). MD simulations can reveal the most stable (lowest energy) conformations. For instance, the orientation of the sulfonyl fluoride group relative to the plane of the benzene (B151609) ring is a key conformational feature. The simulations can determine the dihedral angle that corresponds to the global energy minimum, which is often a staggered conformation to minimize steric hindrance between the sulfonyl oxygen atoms and the adjacent ethyl group on the ring. Understanding the accessible conformations is vital as the reactivity of the molecule can be highly dependent on its three-dimensional shape.

Reaction Pathway Elucidation using Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions involving 3-Amino-4-ethylbenzene-1-sulfonyl fluoride. This allows for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

Transition State Analysis for SuFEx and Other Reactions

The SuFEx reaction is a powerful click chemistry process that involves the exchange of the fluoride on a sulfonyl fluoride with a nucleophile, typically a silyl (B83357) ether or an alcohol. Computational methods are used to locate the transition state (TS) structure for this process.

For the reaction of 3-Amino-4-ethylbenzene-1-sulfonyl fluoride with a nucleophile (e.g., a phenoxide), the calculations typically model a stepwise or concerted mechanism. The transition state involves the formation of a new bond between the nucleophile and the sulfur atom and the simultaneous or subsequent cleavage of the S-F bond. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the reaction rate and feasibility. The geometry of the calculated transition state, often a trigonal bipyramidal structure around the sulfur atom, provides a detailed snapshot of the bond-making and bond-breaking process.

Table 2: Calculated Activation Energies for a Representative SuFEx Reaction

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic attack on SulfurDFT (B3LYP/6-311+G(d,p))15-20
Fluoride departureDFT (B3LYP/6-311+G(d,p))Low to negligible barrier

Note: Values are illustrative for a model reaction and depend on the specific nucleophile and reaction conditions (e.g., solvent).

Prediction of Chemo- and Regioselectivity

3-Amino-4-ethylbenzene-1-sulfonyl fluoride possesses multiple reactive sites: the electrophilic sulfonyl fluoride group and the nucleophilic amino group and aromatic ring. Computational chemistry can predict the chemo- and regioselectivity of its reactions.

Chemoselectivity: When reacting with a molecule that has both electrophilic and nucleophilic character, calculations can determine which functional group is more likely to react. For instance, by comparing the activation energies for a nucleophile attacking the sulfonyl fluoride versus an electrophile attacking the amino group, the preferred reaction pathway can be identified. The highly electrophilic nature of the sulfonyl fluoride group generally makes it the primary site for nucleophilic attack.

Regioselectivity: In reactions involving the aromatic ring (e.g., electrophilic aromatic substitution), computational models can predict the most likely position of attack. The directing effects of the amino and ethyl groups (ortho-, para-directing) and the sulfonyl fluoride group (meta-directing) can be quantified by calculating the energies of the intermediate carbocations (sigma complexes) for substitution at different positions. The calculations would predict that substitution ortho to the strongly activating amino group is the most favored pathway, assuming the site is not sterically hindered.

Structure-Reactivity Relationship (SAR) Modeling for Sulfonyl Fluorides

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to elucidate the relationship between a molecule's chemical structure and its biological activity. collaborativedrug.comnih.gov For sulfonyl fluorides, a class of compounds recognized for their unique balance of stability and reactivity, SAR modeling provides critical insights into how structural modifications influence their potency, selectivity, and kinetic properties as covalent inhibitors. acs.orgresearchgate.net Computational SAR methods, in particular, leverage machine learning and molecular modeling to predict the activity of novel compounds and guide the optimization of lead structures. oncodesign-services.com

The reactivity of aryl sulfonyl fluorides, including 3-Amino-4-ethylbenzene-1-sulfonylfluoride, is profoundly influenced by the electronic properties of the substituents on the aromatic ring. acs.org Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, enhancing the compound's reactivity towards nucleophilic amino acid residues such as lysine (B10760008), tyrosine, and histidine. acs.org Conversely, electron-donating groups decrease reactivity. This predictable modulation of reactivity is a cornerstone of SAR for this class of compounds. acs.org

In the context of this compound, the amino (-NH2) and ethyl (-CH2CH3) groups at the 3 and 4 positions, respectively, play a crucial role in defining its reactivity profile. The amino group is a strong electron-donating group, which would be expected to decrease the reactivity of the sulfonyl fluoride moiety compared to an unsubstituted phenyl sulfonyl fluoride. The ethyl group, being a weak electron-donating group, would have a lesser but additive effect.

Computational models can quantify these electronic effects through the calculation of various molecular descriptors. These descriptors can then be correlated with experimentally determined measures of reactivity, such as the rate of reaction with a model nucleophile.

Below is a hypothetical interactive data table illustrating a potential SAR study for a series of substituted benzene sulfonyl fluorides, including a compound analogous to this compound. The data is illustrative, based on established chemical principles for this class of compounds.

Table 1: Illustrative SAR Data for Substituted Benzene Sulfonyl Fluorides. This table presents a hypothetical dataset for Structure-Reactivity Relationship (SAR) analysis. It includes various substituted benzene sulfonyl fluorides, detailing the substituents at positions 3 and 4 of the benzene ring. The Hammett Sigma (σp) value for the substituent at position 4 is provided as a quantitative measure of its electronic effect, which is a key determinant of the reactivity of the sulfonyl fluoride group. The table culminates in a qualitative prediction of reactivity, demonstrating the expected trend where electron-withdrawing groups enhance reactivity and electron-donating groups diminish it.

Rational Design Principles Derived from Computational Insights

Computational chemistry provides powerful tools for the rational design of sulfonyl fluoride inhibitors with tailored properties. nih.gov Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations offer a detailed understanding of the interactions between a sulfonyl fluoride ligand and its biological target at the molecular level. nih.govresearchgate.net These insights are instrumental in designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

For this compound, computational approaches can be employed to predict its binding affinity and covalent reaction profile with a specific protein target. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a protein. oncodesign-services.com These simulations can reveal key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the initial binding event. The amino group of this compound, for instance, could act as a hydrogen bond donor, while the ethyl group could engage in favorable hydrophobic interactions.

Following initial binding, the key event is the covalent bond formation between the sulfonyl fluoride and a nucleophilic residue on the target protein. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model this reaction, providing insights into the transition state and the activation energy of the process. nih.gov By understanding the mechanism of this reaction, medicinal chemists can rationally design modifications to the structure of this compound to optimize its reactivity for a specific target.

The following table summarizes key computational design principles and their application to the rational design of sulfonyl fluoride inhibitors.

By integrating these computational approaches, the design of covalent inhibitors based on the this compound scaffold can be pursued in a more rational and efficient manner, accelerating the discovery of novel therapeutic agents. oncodesign-services.com

Future Research Directions and Unexplored Avenues for 3 Amino 4 Ethylbenzene 1 Sulfonylfluoride

Development of Asymmetric Synthetic Routes

A significant frontier in the study of sulfonyl fluorides is the control of stereochemistry, particularly at the sulfur center. While 3-Amino-4-ethylbenzene-1-sulfonylfluoride itself is achiral, its derivatives could be chiral. Future research could focus on developing asymmetric synthetic routes to chiral S(VI) compounds derived from this scaffold.

Inspired by recent advancements in the asymmetric synthesis of sulfonimidoyl fluorides, researchers could explore the development of chiral bifunctional S(VI) transfer reagents. nih.govthieme.dechemrxiv.org These reagents could potentially react with organometallic derivatives of 3-amino-4-ethylbenzene to generate chiral sulfonimidoyl fluorides or related structures with high enantiomeric excess. Such a strategy would transform the simple achiral starting material into a valuable building block for stereospecific synthesis.

Table 1: Potential Strategies for Asymmetric Synthesis

StrategyDescriptionPotential Outcome
Chiral S(VI) Transfer ReagentUse of an enantiopure bifunctional reagent to introduce the sulfonyl fluoride (B91410) moiety or a related chiral group onto a precursor. nih.govAccess to enantiopure sulfonimidoyl fluorides and other chiral S(VI) derivatives.
Asymmetric CatalysisDevelopment of a catalytic method for the enantioselective functionalization of the sulfonyl fluoride or the aromatic ring.Catalytic and efficient production of chiral derivatives.
Chiral AuxiliaryTemporary attachment of a chiral auxiliary to the amino group to direct stereoselective transformations on the molecule.Controlled synthesis of specific stereoisomers.

Integration with Photocatalysis and Electrocatalysis in Synthesis

Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis for milder and more efficient reaction pathways. researchgate.netresearchgate.net These techniques could be pivotal in developing novel synthetic routes to this compound and its derivatives.

Photocatalysis: Metal-free, visible-light-mediated photocatalysis has been successfully employed for the synthesis of various arylsulfonyl fluorides from precursors like aryl diazonium salts or thianthrenium salts. researchgate.nettandfonline.comnih.gov Future work could adapt these methods. For instance, a synthetic route starting from 3-amino-4-ethylaniline could be envisaged, where it is converted to the corresponding diazonium salt and then subjected to a photocatalytic reaction with a sulfur dioxide source (like DABSO) and a fluoride source. researchgate.netresearchgate.net

Electrocatalysis: Electrochemical methods offer another green and powerful tool. Nickel-electrocatalytic sulfinylation of aryl halides has been reported as a scalable method to generate aryl sulfinates, which can be readily converted to sulfonyl fluorides. researchgate.net An electrochemical approach could be developed starting from a halogenated precursor, such as 1-bromo-3-amino-4-ethylbenzene, to generate the target sulfonyl fluoride in a controlled and efficient manner. acs.org

Exploration of Novel Reaction Pathways and Transformations

The reactivity of the this compound scaffold is ripe for exploration, primarily centered around the sulfonyl fluoride and the amino group.

The sulfonyl fluoride group is an excellent electrophile for SuFEx click chemistry. acs.orgnih.gov This allows for the modular and efficient connection of this molecule to a wide array of other molecules containing a suitable nucleophile (e.g., silyl (B83357) ethers). This opens the door to creating libraries of complex molecules for various screening purposes.

The amino group offers a versatile handle for further functionalization. It can undergo a wide range of reactions, including:

Acylation: To form amides, which could modulate the electronic properties and biological activity.

Diazotization: Followed by Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -halogens).

N-alkylation or N-arylation: To create more complex secondary or tertiary amines.

The interplay between the electron-donating amino group and the electron-withdrawing sulfonyl fluoride group could also lead to unique regioselective reactions on the aromatic ring.

Advanced Materials Science Applications beyond Current Scope

The unique combination of functional groups in this compound makes it a promising candidate for applications in materials science. mdpi.comresearchgate.net

Polymer Functionalization

Sulfonyl fluorides can be used to modify polymers. Arylazo sulfones, for example, have been used to initiate the polymerization of olefins. researchgate.net The amino group on this compound could be used to incorporate the molecule into polymer chains, for example, by forming polyamides. The pendant sulfonyl fluoride groups along the polymer backbone would then be available for post-polymerization modification via SuFEx chemistry, allowing for the creation of functional materials with tailored properties. Fluorinated polymers, in general, exhibit unique self-assembly properties in solution. rsc.org

Surface Modification

The reactivity of the sulfonyl fluoride group makes it an ideal anchor for surface modification. researchgate.net Surfaces of various materials (e.g., silica, gold, graphene) could be functionalized with this molecule. researchgate.net The amino group could then be used to attach other molecules, such as biomolecules or dyes. The ethyl group could also be functionalized to tune the surface properties. This could lead to the development of new sensors, chromatographic materials, or biocompatible coatings. Research on fluorinated polymer films has shown that sulfonyl fluoride groups can become highly enriched at the surface, which could be a valuable property. pdx.edu

Synergistic Applications in Multi-Disciplinary Research Fields

The true potential of this compound may lie in its application across different scientific disciplines.

Chemical Biology: Sulfonyl fluorides are used as covalent probes to study proteins. acs.orgnih.gov The amino group could be used to attach a reporter tag (like a fluorophore) or a targeting ligand, creating a specific chemical probe to investigate biological systems.

Medicinal Chemistry: The arylsulfonyl fluoride motif is present in various biologically active compounds. nih.gov The stability of the S-F bond is a key consideration, and the substitution pattern on the aromatic ring can influence this. nih.gov The scaffold of this compound could serve as a starting point for the development of new therapeutic agents, with the amino and ethyl groups providing points for diversification.

Radiochemistry: Sulfonyl fluorides are valuable for ¹⁸F-radiochemistry, used in Positron Emission Tomography (PET) imaging. nih.govnih.gov The molecule could be developed as a new ¹⁸F-labeled tracer, potentially for imaging specific biological targets.

Methodological Advancements in Characterization and Analysis for Complex Derivatives

The structural elucidation and analysis of complex derivatives originating from this compound are pivotal for understanding their structure-activity relationships and exploring their potential in fields like medicinal chemistry and materials science. ontosight.ainih.gov As synthetic chemists develop more intricate molecules based on this scaffold, the demand for sophisticated analytical methodologies to unambiguously determine their three-dimensional structure, purity, and physicochemical properties becomes increasingly critical. Advancements in spectroscopic, crystallographic, and computational techniques offer powerful tools to meet these challenges, providing unprecedented detail into the molecular architecture and intermolecular interactions of novel derivatives.

A significant challenge in the characterization of these derivatives lies in their potential for structural complexity, including stereoisomerism, polymorphism, and the presence of various reactive functional groups. Overcoming these challenges requires a multi-faceted analytical approach, combining several advanced techniques to build a comprehensive and validated structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organofluorine compounds. numberanalytics.com The presence of the sulfonyl fluoride group makes ¹⁹F NMR a particularly powerful technique. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high NMR sensitivity. oxinst.comaiinmr.com

Advanced NMR methods applicable to complex derivatives of this compound include:

Two-Dimensional (2D) NMR: Techniques such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can reveal through-bond and through-space correlations between fluorine and proton nuclei, which is essential for assigning specific fluorine and hydrogen atoms within a complex molecular framework.

Position-Specific Isotope Analysis (PSIA): A novel NMR-based method allows for the assessment of carbon isotopes (¹³C/¹²C) at specific positions without breaking the robust C-F bonds. theanalyticalscientist.com This can provide a unique "isotopic fingerprint" for a complex derivative, which is invaluable for distinguishing between batches, identifying synthetic origin, or tracking the molecule in biological or environmental systems. theanalyticalscientist.com

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion rates of molecules, allowing for the analysis of complex mixtures without prior purification and helping to confirm the association of all signals with a single molecular entity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of novel derivatives. The mass spectra of organofluorine compounds can be distinct from their hydrocarbon analogs, often showing characteristic fragmentation patterns. nist.gov Advanced MS techniques include:

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, MS/MS provides detailed structural information and helps to piece together the connectivity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is essential for the analysis and purification of complex reaction mixtures, allowing for the separation of isomers and impurities before mass analysis.

X-ray Crystallography and Computational Analysis

For derivatives that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure. researchgate.net This technique offers precise data on bond lengths, bond angles, and the conformation of the molecule. iucr.org It is the gold standard for unambiguously determining stereochemistry.

Complementing crystallographic data, Hirshfeld surface analysis has emerged as a powerful method for analyzing and visualizing intermolecular interactions within the crystal lattice. nih.gov This computational tool maps various close contacts (e.g., hydrogen bonds, halogen interactions) on the molecular surface, providing a detailed picture of how molecules pack together. nih.gov For complex derivatives of this compound, this analysis can reveal the role of the sulfonyl fluoride, amino, and ethyl groups in directing the solid-state architecture, which can influence properties like solubility and stability. nih.gov

The following table summarizes these advanced analytical methods and their specific applications for the characterization of complex derivatives of this compound.

Analytical TechniqueInformation ProvidedApplicability to Complex Derivatives
¹⁹F NMR Spectroscopy Provides detailed information about the electronic environment of each fluorine atom, including connectivity through J-coupling analysis. aiinmr.comnumberanalytics.comHighly sensitive and selective for the sulfonyl fluoride moiety and any other fluorine atoms introduced in the derivative. Essential for confirming structural integrity. oxinst.com
2D NMR (e.g., ¹H-¹⁹F HETCOR) Establishes correlations between fluorine and proton nuclei, enabling unambiguous assignment of atoms in complex structures.Crucial for elucidating the precise connectivity and spatial relationships between different parts of the molecule.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass and elemental formula of the molecule.Confirms the molecular formula, ensuring the correct atoms have been incorporated during synthesis.
Tandem Mass Spectrometry (MS/MS) Reveals fragmentation patterns, providing evidence for the structure of different parts of the molecule.Helps to confirm the presence of key structural motifs and the overall molecular architecture.
Single-Crystal X-ray Diffraction Provides the precise three-dimensional atomic coordinates, bond lengths, angles, and absolute stereochemistry. researchgate.netiucr.orgUnambiguously determines the complete molecular structure of crystalline derivatives, serving as the ultimate proof of structure.
Hirshfeld Surface Analysis Visualizes and quantifies intermolecular interactions and packing modes in the crystalline state. nih.govProvides insight into non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern the solid-state properties of the derivatives.

The integrated application of these advanced methodologies is essential for the rigorous characterization of complex derivatives of this compound. Such detailed analysis not only confirms the identity and purity of new compounds but also provides fundamental insights into their structural and electronic properties, guiding future synthetic efforts and the exploration of their functional applications.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-ethylbenzene-1-sulfonylfluoride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Sulfonylation : React 3-amino-4-ethylbenzene with sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions (0–5°C).

Fluorination : Introduce fluorine via reaction with fluorinating agents (e.g., DAST or Deoxo-Fluor) in dichloromethane at reflux .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Optimization Strategies :

  • Employ Design of Experiments (DoE) to screen variables (temperature, molar ratios, catalyst loading) and identify critical parameters .
  • Monitor reaction progress via HPLC-MS to detect intermediates and adjust stoichiometry dynamically.

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).
    • ¹⁹F NMR : Detect sulfonyl fluoride resonance (δ 50–60 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., S–F bond length ~1.58 Å) .
  • FT-IR : Confirm sulfonyl fluoride (SO₂F) stretching vibrations at 1370–1420 cm⁻¹ and 1150–1250 cm⁻¹ .

Q. What are the key reactivity profiles of sulfonyl fluorides like this compound in nucleophilic substitution reactions?

Methodological Answer: Sulfonyl fluorides react with nucleophiles (e.g., amines, thiols) via covalent bond formation :

  • Kinetic Studies : Perform pseudo-first-order experiments with excess nucleophile (e.g., benzylamine) in DMSO at 25°C. Monitor by UV-Vis (λ = 280 nm) to determine rate constants .
  • Competitive Reactivity : Compare reactivity with analogs (e.g., sulfonyl chlorides) using Hammett plots to assess electronic effects of substituents .

Q. Example Table: Reactivity of Sulfonyl Fluorides with Amines

CompoundRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
3-Amino-4-ethyl derivative0.45 ± 0.0268.3
4-Aminophenyl derivative0.32 ± 0.0372.1
Data adapted from kinetic studies in sulfonyl fluoride analogs .

Advanced Research Questions

Q. How can computational methods predict the enzyme inhibition potential of this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., serine proteases). Focus on sulfonyl fluoride binding to catalytic serine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond occupancy (>80%) .
  • QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on IC₅₀ values using MOE or Schrödinger .

Q. How should researchers address contradictory data in enzyme inhibition assays involving sulfonyl fluorides?

Methodological Answer: Case Study : Conflicting IC₅₀ values for the same enzyme may arise from:

Assay Conditions : Variability in pH (optimal range: 7.4–8.0), ionic strength, or pre-incubation time.

Enzyme Source : Recombinant vs. native enzymes may have post-translational modifications affecting activity .

Q. Resolution Protocol :

  • Standardize assay buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
  • Validate enzyme activity with a positive control (e.g., PMSF) in parallel .
  • Use ANOVA to statistically compare datasets and identify outliers .

Q. What strategies enhance the stability of this compound in aqueous solutions for biological studies?

Methodological Answer:

  • Lyophilization : Prepare lyophilized stock in PBS (pH 7.4) with 5% trehalose as a cryoprotectant.
  • Storage : Store at –80°C in amber vials to prevent hydrolysis (t₁/₂ > 6 months) .
  • Stabilization Additives : Include 0.1% BSA or 1 mM EDTA to chelate metal ions that accelerate degradation .

Q. How do structural analogs of this compound compare in biological activity?

Methodological Answer: Comparative Analysis :

CompoundStructural FeatureEnzyme Inhibition (IC₅₀, nM)
3-Amino-4-ethyl derivativeEthyl substituent12.3 ± 1.2
4-AminobenzenesulfonamideNo urea linkage45.6 ± 3.8
N-(4-Sulfamoylphenyl)ureaUrea + sulfonamide28.9 ± 2.1
Data synthesized from studies on sulfonyl fluoride analogs .

Mechanistic Insight : The ethyl group enhances hydrophobic interactions with enzyme pockets, while the sulfonyl fluoride enables irreversible inhibition .

Q. What advanced techniques are used to study degradation pathways of sulfonyl fluorides in environmental systems?

Methodological Answer:

  • LC-HRMS : Identify degradation products (e.g., sulfonic acids) via high-resolution mass spectrometry.
  • Isotope Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways .
  • Microspectroscopic Imaging : Map surface adsorption on indoor particulates using AFM-IR to assess environmental persistence .

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